molecular formula C17H18N6O2 B14933351 4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide

4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide

Cat. No.: B14933351
M. Wt: 338.4 g/mol
InChI Key: XGFFOMZYQGLXNY-UHFFFAOYSA-N
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Description

4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazolopyridazine ring system, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Mechanism of Action

The mechanism of action of 4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

    6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine: A precursor in the synthesis of the target compound, known for its pharmacological activities.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another triazole-based compound with similar biological activities, used in drug design and development.

Uniqueness

4-{[3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzamide is unique due to its specific structural combination of a triazolopyridazine core with a benzamide moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-[3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoylamino]benzamide

InChI

InChI=1S/C17H18N6O2/c1-10-14(11(2)22-23-9-19-21-17(10)23)7-8-15(24)20-13-5-3-12(4-6-13)16(18)25/h3-6,9H,7-8H2,1-2H3,(H2,18,25)(H,20,24)

InChI Key

XGFFOMZYQGLXNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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